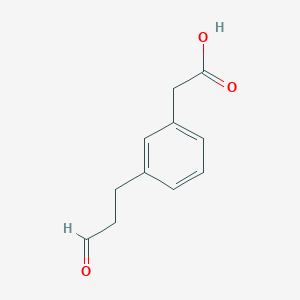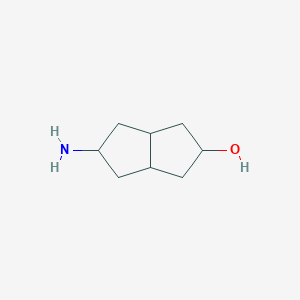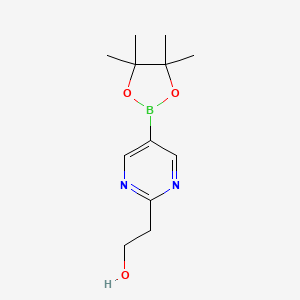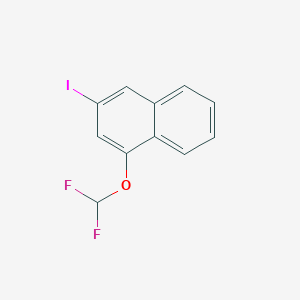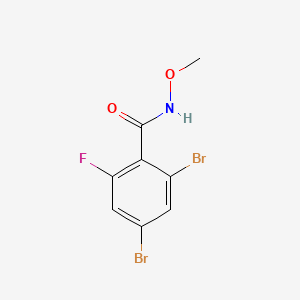![molecular formula C17H12F3N3O4S B14781140 4-[1-(4-Sulfamoylphenyl)-3-(trifluoromethyl)pyrazol-4-yl]benzoic acid](/img/structure/B14781140.png)
4-[1-(4-Sulfamoylphenyl)-3-(trifluoromethyl)pyrazol-4-yl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Celecoxib Carboxylic Acid is a metabolite of Celecoxib, a nonsteroidal anti-inflammatory drug (NSAID) known for its selective inhibition of cyclooxygenase-2 (COX-2). Celecoxib is widely used to treat conditions such as osteoarthritis, rheumatoid arthritis, and acute pain. The carboxylic acid derivative is formed through the metabolic oxidation of Celecoxib and plays a significant role in its pharmacokinetics and pharmacodynamics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Celecoxib Carboxylic Acid typically involves the oxidation of Celecoxib. One common method includes the use of tetrabutylammonium permanganate as an oxidizing agent. The reaction is carried out in an aqueous medium at elevated temperatures, often utilizing microwave energy to accelerate the process .
Industrial Production Methods: Industrial production of Celecoxib Carboxylic Acid follows similar synthetic routes but on a larger scale. The process involves the initial synthesis of Celecoxib through a Claisen condensation followed by cyclo-condensation reactions. The final oxidation step to produce Celecoxib Carboxylic Acid is optimized for yield and purity using advanced techniques such as continuous flow synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Celecoxib Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: Conversion of Celecoxib to Celecoxib Carboxylic Acid.
Reduction: Potential reduction of the carboxylic acid group to an alcohol.
Substitution: Possible substitution reactions at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Tetrabutylammonium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Celecoxib Carboxylic Acid.
Reduction: Hydroxy Celecoxib.
Substitution: Brominated or nitrated derivatives of Celecoxib
Aplicaciones Científicas De Investigación
Celecoxib Carboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a reference compound in studying the metabolic pathways of NSAIDs.
Biology: Investigated for its role in modulating inflammatory responses.
Medicine: Explored for its potential anticancer properties due to its COX-2 inhibition.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mecanismo De Acción
The mechanism of action of Celecoxib Carboxylic Acid involves the inhibition of COX-2, an enzyme responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By selectively inhibiting COX-2, Celecoxib Carboxylic Acid reduces the production of pro-inflammatory prostaglandins without affecting COX-1, thereby minimizing gastrointestinal side effects .
Comparación Con Compuestos Similares
Celecoxib Carboxylic Acid can be compared with other COX-2 inhibitors such as:
Rofecoxib: Another selective COX-2 inhibitor with similar anti-inflammatory properties but different pharmacokinetic profiles.
Valdecoxib: Similar in structure and function but with variations in metabolic pathways.
Etoricoxib: Known for its higher selectivity for COX-2 compared to Celecoxib.
Uniqueness: Celecoxib Carboxylic Acid is unique due to its specific metabolic pathway and the resulting pharmacokinetic properties. Its formation through oxidation provides insights into the metabolic fate of Celecoxib and its potential therapeutic applications .
Propiedades
Fórmula molecular |
C17H12F3N3O4S |
|---|---|
Peso molecular |
411.4 g/mol |
Nombre IUPAC |
4-[1-(4-sulfamoylphenyl)-3-(trifluoromethyl)pyrazol-4-yl]benzoic acid |
InChI |
InChI=1S/C17H12F3N3O4S/c18-17(19,20)15-14(10-1-3-11(4-2-10)16(24)25)9-23(22-15)12-5-7-13(8-6-12)28(21,26)27/h1-9H,(H,24,25)(H2,21,26,27) |
Clave InChI |
FUQHYUZYGVIVLC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CN(N=C2C(F)(F)F)C3=CC=C(C=C3)S(=O)(=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[6-[(5-amino-6-chloro-2-propylsulfinylpyrimidin-4-yl)amino]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol](/img/structure/B14781061.png)
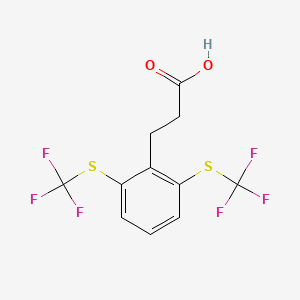
![2-amino-N-[(2,3-dichlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14781071.png)
![[1-(2-Benzamidopropanoyl)pyrrolidin-2-yl]boronic acid](/img/structure/B14781072.png)
![5-[(2R)-2-Azetidinylmethoxy]-2-Fluoro-3-Pyridinamine](/img/structure/B14781075.png)
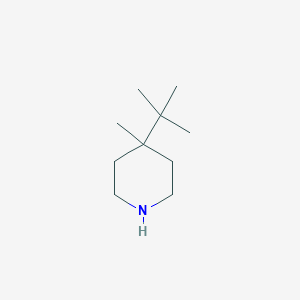
![rel-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B14781091.png)

